Ethyl difluoro(trimethylsilyl)acetate

Vue d'ensemble

Description

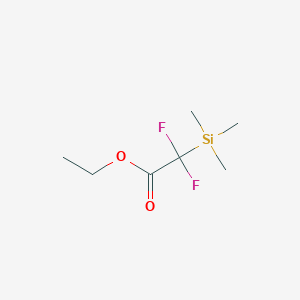

Ethyl difluoro(trimethylsilyl)acetate is a chemical compound with the molecular formula C7H14F2O2Si. It is known for its unique properties, including the presence of both difluoromethyl and trimethylsilyl groups. This compound is utilized in various chemical reactions and has significant applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl difluoro(trimethylsilyl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl acetate with difluorocarbene, generated in situ from difluoromethylating agents such as difluoromethyltrimethylsilane. The reaction typically requires the presence of a base, such as cesium fluoride, and a catalyst, such as copper(I) iodide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications.

Analyse Des Réactions Chimiques

Reaction Conditions and Yields

The synthesis of ethyl difluoro(trimethylsilyl)acetate can be achieved through several methods, primarily involving the reduction of ethyl trifluoroacetate using copper-deposited magnesium and trimethylsilyl chloride.

-

Method : Reductive defluorination-silylation

-

Reagents : Ethyl trifluoroacetate, copper-deposited magnesium, trimethylsilyl chloride

-

Conditions : Reaction typically conducted in DMI solvent at room temperature for approximately 3.5 to 4 hours.

-

Yield : 60% to 68% depending on specific conditions and substrate variations .

Mechanism of Reaction

The proposed mechanism involves the formation of a zinc carbenoid intermediate from the reaction between diethylzinc and this compound, which can further react with various electrophiles such as aldehydes and ketones to yield functionalized products .

Reactions with Electrophiles

This compound can participate in various nucleophilic addition reactions due to its electrophilic nature:

-

Aldol Reactions : The compound has been utilized in aldol reactions where it reacts with aldehydes in the presence of Lewis acids to form β-hydroxy esters.

-

Yields : Moderate to good yields have been reported, often requiring careful control of reaction conditions to optimize selectivity .

Silylation Reactions

The introduction of the trimethylsilyl group is facilitated through reactions with trimethylsilyl chloride in the presence of bases:

-

Reagents : Trimethylsilyl chloride, base (e.g., triethylamine)

-

Conditions : Typically performed under inert atmosphere to prevent moisture interference.

-

Outcome : This reaction enhances the stability and reactivity of the resulting compounds, making them suitable for further transformations.

Defluorination-Silylation

This method involves converting alkyl trifluoroacetates into their corresponding difluorinated silylated derivatives:

-

Reagents : Copper-deposited magnesium, trimethylsilyl chloride

-

Conditions : Conducted under controlled temperatures.

-

Yields : Reported yields range from 60% to 68%, indicating efficient conversion .

Comparative Analysis with Related Compounds

This compound exhibits unique properties compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Ethyl trifluoroacetate | |||

| Contains three fluorine atoms | More electronegative; stronger reactivity | ||

| Trimethylsilyl acetate | |||

| Contains no fluorine; simpler structure | Lacks fluorine's unique electronic properties | ||

| Difluoroacetic acid | |||

| Strong acidity; used as a reagent | More acidic; lacks silyl functionality |

Applications De Recherche Scientifique

Synthetic Chemistry

EDTSA serves as a versatile building block in the synthesis of fluorinated compounds. Its utility is particularly noted in the preparation of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Compounds

A study demonstrated that EDTSA can be utilized to synthesize β-hydroxy esters and α,β-unsaturated esters under mild conditions using tetrabutylammonium activators. This method enhances reaction efficiency and selectivity, showcasing EDTSA's role in developing complex organic molecules .

Drug Development

The unique fluorinated structure of EDTSA enhances the biological activity and stability of drug candidates, making it invaluable in medicinal chemistry.

Case Study: Enhancing Drug Stability

Research indicates that incorporating fluorinated groups into drug molecules often improves metabolic stability and bioavailability. For instance, compounds derived from EDTSA have exhibited enhanced interactions with biological targets due to their unique electronic properties .

Material Science

In material science, EDTSA contributes to the development of advanced materials such as coatings and polymers with improved chemical resistance and durability.

Application Example: Coating Formulations

Studies have shown that incorporating EDTSA into coating formulations results in materials with superior resistance to solvents and chemicals, making them suitable for industrial applications .

Analytical Chemistry

EDTSA is employed as a derivatizing agent in mass spectrometry, enhancing the analysis of complex mixtures by improving detection sensitivity.

Data Table: Derivatization Effects

| Compound | Detection Sensitivity | Application |

|---|---|---|

| EDTSA | High | Mass Spectrometry |

| Other Derivatives | Moderate | Various Analytical Techniques |

This table illustrates how EDTSA outperforms other derivatives in enhancing detection sensitivity during mass spectrometric analysis .

Fluorine Chemistry

EDTSA plays a crucial role in the study of fluorinated compounds, aiding researchers in understanding the reactivity patterns associated with fluorine substitution.

Research Insight

Fluorinated compounds like EDTSA often exhibit distinct reactivity due to the electronegative nature of fluorine, which can influence reaction pathways and mechanisms .

Mécanisme D'action

The mechanism of action of ethyl difluoro(trimethylsilyl)acetate involves its ability to act as a difluoromethylating agent. The difluoromethyl group can enhance the lipophilicity and metabolic stability of target molecules, making them more effective in biological systems. The trimethylsilyl group can be easily removed under mild conditions, allowing for further functionalization of the molecule .

Comparaison Avec Des Composés Similaires

Ethyl difluoro(trimethylsilyl)acetate can be compared with other difluoromethylating agents, such as:

Difluoromethyltrimethylsilane: Similar in structure but lacks the ester group, making it less versatile in certain reactions.

Difluoromethylphenylsulfone: Another difluoromethylating agent with different reactivity and applications.

Ethyl difluoroacetate: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

This compound stands out due to its unique combination of difluoromethyl and trimethylsilyl groups, providing a versatile tool for various chemical transformations and applications.

Activité Biologique

Ethyl difluoro(trimethylsilyl)acetate, also known by its CAS number 205865-67-4, is a compound that has garnered attention in the field of organic chemistry and medicinal chemistry due to its unique structure and potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, including its synthesis, reactivity, and implications in medicinal applications.

Chemical Structure and Properties

This compound has the molecular formula . It features a difluoromethyl group and a trimethylsilyl group attached to an acetate moiety. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can be advantageous in drug design.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl chlorodifluoroacetate with trimethylsilyl chloride in the presence of a suitable base. A notable method includes using magnesium as a reducing agent in N,N-dimethylformamide (DMF) under inert conditions, yielding the desired product with varying efficiencies depending on reaction conditions. For instance, one study reported a yield of 70% under optimized conditions .

Medicinal Chemistry Applications

- Fluorinated Compounds in Drug Design : The incorporation of fluorine into organic molecules can significantly alter their pharmacokinetic properties. Research indicates that this compound may serve as a precursor for synthesizing biologically active difluoromethylated compounds. Such compounds have been explored for their potential in targeting various biological pathways, including those involved in cancer and infectious diseases .

- Probing Biological Mechanisms : The unique properties of fluorinated compounds like this compound allow for their use as probes in biological studies. For example, they can be utilized to investigate enzyme mechanisms through techniques such as NMR spectroscopy, which provides insights into molecular interactions at the atomic level .

Case Studies

- Study on Reactivity : A study demonstrated that this compound could be used effectively in late-stage difluoromethylation reactions. This process allows for site-selective installation of fluorinated groups onto larger biomolecules, which is crucial for developing new therapeutics .

- Biological Evaluation : In another investigation, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that some derivatives exhibited significant anti-proliferative activity, suggesting potential as anticancer agents .

Data Summary

| Parameter | Value |

|---|---|

| Molecular Formula | C7H14F2O2Si |

| CAS Number | 205865-67-4 |

| Synthesis Yield | Up to 70% |

| Biological Applications | Anticancer agents, enzyme probes |

| Notable Reaction Conditions | DMF, magnesium under inert atmosphere |

Propriétés

IUPAC Name |

ethyl 2,2-difluoro-2-trimethylsilylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14F2O2Si/c1-5-11-6(10)7(8,9)12(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAKYYSMROBYNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14F2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374562 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205865-67-4 | |

| Record name | Ethyl trimethylsilyldifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-Difluoro-2-(trimethylsilyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethyl difluoro(trimethylsilyl)acetate enable the synthesis of difluoromethylated pyridines?

A1: This reagent participates in copper-promoted cross-coupling reactions with halopyridines. [] The reaction proceeds through a nucleophilic substitution mechanism, where the halopyridine acts as the electrophile. Subsequent decarboxylation then yields the desired difluoromethylated pyridine product. This synthetic route is considered efficient and convenient for accessing this important class of compounds.

Q2: What makes this compound particularly useful for incorporating difluoromethylene groups?

A2: This reagent serves as a precursor to difluorocarbene (:CF2) or its synthetic equivalents. [] The trimethylsilyl group can be readily cleaved under various reaction conditions, generating the reactive difluorocarbene species. This carbene can then undergo a range of transformations, including cyclopropanation and insertion reactions, enabling the incorporation of the difluoromethylene (CF2) unit into target molecules.

Q3: Can this compound be used to synthesize other heterocycles besides pyridines?

A3: While the provided research focuses on pyridine synthesis, the underlying reactivity principles suggest broader applications. [, ] this compound can potentially be utilized to synthesize other difluoromethylated heterocycles. For instance, reactions with imines can lead to the formation of 3,3-difluoroazetidinones. [] Exploring the reactivity of this reagent with various electrophiles under different reaction conditions could unlock novel synthetic routes to diverse difluoromethylated heterocyclic compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.